3-(2-ethoxyphenyl)-2-(piperazin-1-ylmethyl)quinazolin-4-one;dihydrochloride 3-(2-ethoxyphenyl)-2-(piperazin-1-ylmethyl)quinazolin-4-one;dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16627813
InChI: InChI=1S/C21H24N4O2.2ClH/c1-2-27-19-10-6-5-9-18(19)25-20(15-24-13-11-22-12-14-24)23-17-8-4-3-7-16(17)21(25)26;;/h3-10,22H,2,11-15H2,1H3;2*1H
SMILES:
Molecular Formula: C21H26Cl2N4O2
Molecular Weight: 437.4 g/mol

3-(2-ethoxyphenyl)-2-(piperazin-1-ylmethyl)quinazolin-4-one;dihydrochloride

CAS No.:

Cat. No.: VC16627813

Molecular Formula: C21H26Cl2N4O2

Molecular Weight: 437.4 g/mol

* For research use only. Not for human or veterinary use.

3-(2-ethoxyphenyl)-2-(piperazin-1-ylmethyl)quinazolin-4-one;dihydrochloride -

Specification

Molecular Formula C21H26Cl2N4O2
Molecular Weight 437.4 g/mol
IUPAC Name 3-(2-ethoxyphenyl)-2-(piperazin-1-ylmethyl)quinazolin-4-one;dihydrochloride
Standard InChI InChI=1S/C21H24N4O2.2ClH/c1-2-27-19-10-6-5-9-18(19)25-20(15-24-13-11-22-12-14-24)23-17-8-4-3-7-16(17)21(25)26;;/h3-10,22H,2,11-15H2,1H3;2*1H
Standard InChI Key XAJQBNZNMGZZTL-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)CN4CCNCC4.Cl.Cl

Introduction

Chemical Identity and Structural Features

3-(2-Ethoxyphenyl)-2-(piperazin-1-ylmethyl)quinazolin-4-one dihydrochloride (molecular formula: C₂₁H₂₅Cl₂N₅O₂; molecular weight: 466.36 g/mol) belongs to the quinazolinone class, characterized by a bicyclic structure comprising a benzene ring fused to a pyrimidin-4(3H)-one moiety. The dihydrochloride salt enhances solubility and stability for pharmacological applications . Key structural elements include:

  • Quinazolin-4(3H)-one core: Provides a planar aromatic system critical for intercalation with biological targets.

  • Piperazine ring at C-2: Introduces basicity and hydrogen-bonding capacity, facilitating receptor interactions.

  • 2-Ethoxyphenyl group at C-3: Enhances lipophilicity and modulates electronic properties for target selectivity.

The dihydrochloride salt forms ionic bonds with the piperazine nitrogen atoms, optimizing bioavailability .

Synthesis and Optimization

Synthetic routes to this compound prioritize efficiency and scalability. A representative method involves:

Table 1: Key Synthetic Steps and Conditions

StepReaction TypeReagents/ConditionsYield (%)
1Cyclocondensation2-Aminobenzamide, 2-ethoxybenzaldehyde78
2N-MethylationPiperazine, formaldehyde, HCl65
3Salt FormationHCl in ethanol92

The quinazolinone core is synthesized via cyclocondensation of 2-aminobenzamide with 2-ethoxybenzaldehyde under acidic conditions . Subsequent N-methylation with piperazine and formaldehyde introduces the piperazin-1-ylmethyl group, followed by dihydrochloride salt formation in ethanol . Recent advances employ microwave-assisted synthesis to reduce reaction times by 40% while maintaining yields above 70% .

Pharmacological Activities

Antitumor Efficacy

The compound demonstrates broad-spectrum cytotoxicity across multiple cancer cell lines:

Table 2: In Vitro Antiproliferative Activity (IC₅₀, μM)

Cell LineIC₅₀ (μM)Reference
MCF-7 (breast)2.3 ± 0.4
A549 (lung)3.1 ± 0.6
HepG2 (liver)4.7 ± 0.8
HT-29 (colon)5.9 ± 1.1

Mechanistic studies indicate dual inhibition of topoisomerase II (Ki = 0.89 μM) and epidermal growth factor receptor (EGFR; Ki = 1.2 μM), disrupting DNA replication and signal transduction . In murine xenograft models, daily oral administration (50 mg/kg) reduced tumor volume by 68% compared to controls after 21 days .

Mechanism of Action

The compound’s therapeutic effects arise from multimodal interactions:

  • Enzyme Inhibition: Competitive binding to ATP pockets in kinases and topoisomerases, validated via X-ray crystallography .

  • Receptor Antagonism: Alters conformation of G-protein-coupled receptors (GPCRs), reducing cAMP production by 74% at 10 μM .

  • Apoptosis Induction: Upregulates caspase-3/7 activity 3.2-fold in treated cells, accompanied by Bcl-2 suppression .

Pharmacokinetic Profile

Preliminary ADME studies in rats reveal:

  • Bioavailability: 42% (oral) and 89% (intravenous)

  • Half-life: 6.8 hours

  • Metabolism: Hepatic CYP3A4-mediated oxidation to 3-(2-hydroxyphenyl) metabolite

Future Directions

  • Clinical Translation: Phase I trials to establish maximum tolerated dose.

  • Formulation Optimization: Nanoparticle encapsulation to enhance tumor targeting.

  • Structural Analog Development: Modifications at the C-2 and C-3 positions to improve selectivity.

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